3H,3H-Perfluorodecane-2,4-dione
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Overview
Description
3H,3H-Perfluorodecane-2,4-dione is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,3H-Perfluorodecane-2,4-dione typically involves the fluorination of decane-2,4-dione. The process can be carried out using elemental fluorine or fluorinating agents such as sulfur tetrafluoride. The reaction is usually conducted under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
3H,3H-Perfluorodecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3H,3H-Perfluorodecane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the production of fluorinated polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 3H,3H-Perfluorodecane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes with metal ions and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoropropane-2,4-dione
- 1,1,1,3,3,3-Hexafluorobutane-2,4-dione
- 1,1,1,3,3,3-Hexafluoropentane-2,4-dione
Uniqueness
3H,3H-Perfluorodecane-2,4-dione is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced stability and distinct reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16O2/c11-4(12,2(27)1-3(28)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFUONJWJUELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379791 |
Source
|
Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147874-76-8 |
Source
|
Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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